(5-Bromonaphthalen-1-yl)hydrazine hydrochloride

Description

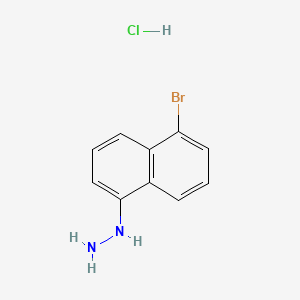

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative where a bromine atom is positioned at the 5th carbon of a naphthalene ring, and a hydrazine group is attached to the 1st carbon, forming a hydrochloride salt. Hydrazine hydrochlorides are widely used in heterocyclic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form pyrazoline and other nitrogen-containing heterocycles .

Propriétés

Formule moléculaire |

C10H10BrClN2 |

|---|---|

Poids moléculaire |

273.55 g/mol |

Nom IUPAC |

(5-bromonaphthalen-1-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H9BrN2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-12;/h1-6,13H,12H2;1H |

Clé InChI |

FFOFEIMKBMJMFT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC=C2Br)C(=C1)NN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the hydrazine group. One common method includes the following steps:

Bromination: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromonaphthalene.

Hydrazination: The 5-bromonaphthalene is then reacted with hydrazine hydrate (N2H4·H2O) under reflux conditions to introduce the hydrazine group at the 1-position.

Hydrochloride Formation: The resulting (5-Bromonaphthalen-1-yl)hydrazine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial bromination equipment to ensure efficient and controlled bromination of naphthalene.

Continuous hydrazination: Employing continuous flow reactors for the hydrazination step to enhance yield and purity.

Purification and crystallization: The final product is purified through recrystallization and filtration to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydrazine group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.

Major Products Formed

Substitution: Formation of various substituted naphthalene derivatives.

Oxidation: Formation of naphthoquinones or other oxidized products.

Reduction: Formation of reduced hydrazine derivatives.

Coupling: Formation of biaryl compounds or other coupled products.

Applications De Recherche Scientifique

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of complex aromatic compounds.

Biology: In the study of enzyme inhibition and as a probe for biological assays.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and bromine functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the bromine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares (5-Bromonaphthalen-1-yl)hydrazine hydrochloride with structurally related brominated hydrazine hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| (5-Bromonaphthalen-1-yl)hydrazine HCl* | C₁₀H₁₀BrN₂·HCl | 287.57 (calculated) | Not reported | Bromo (C5), naphthalene backbone |

| (2-Bromo-5-chlorophenyl)hydrazine HCl | C₆H₆BrClN₂·HCl | 257.94 | Not reported | Bromo (C2), chloro (C5) |

| (2-Bromophenyl)hydrazine HCl | C₆H₆BrN₂·HCl | 229.49 | >300 | Bromo (C2) |

| (4-Bromo-2-ethylphenyl)hydrazine HCl | C₈H₁₂BrClN₂ | 263.55 | Not reported | Bromo (C4), ethyl (C2) |

| (4-Bromo-2-fluorophenyl)hydrazine HCl | C₆H₇BrClFN₂ | 257.49 | Not reported | Bromo (C4), fluoro (C2) |

| (4-Ethylphenyl)hydrazine HCl | C₈H₁₂N₂·HCl | 176.65 | Not reported | Ethyl (C4) |

*Note: Data for (5-Bromonaphthalen-1-yl)hydrazine HCl is inferred from naphthalene derivatives and brominated phenyl analogs .

Key Observations:

- Molecular Weight : Brominated naphthalene derivatives generally have higher molecular weights than phenyl analogs due to the extended aromatic system.

- Melting Points : Brominated phenylhydrazines exhibit high melting points (>300°C in some cases), suggesting strong intermolecular interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl, F) enhance stability and reactivity in cyclization reactions .

Example :

- (2-Bromophenyl)hydrazine HCl was used to synthesize 1-(2-bromophenyl)-2-(1-phenylethylidene)hydrazine via condensation with ketones, yielding a yellow solid in 86% efficiency .

- Phenylhydrazine HCl reacts with chalcones in pyridine to form 3,5-diarylpyrazolines, a common precursor in drug discovery .

Activité Biologique

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

where the bromonaphthalene moiety is linked to a hydrazine group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of (5-Bromonaphthalen-1-yl)hydrazine exhibit significant anticancer properties. The following table summarizes findings from various studies regarding their efficacy against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 (Breast) | 7.17 | Inhibits Bcl-2, enhances Bax expression |

| 7d | MCF-7 (Breast) | 2.93 | Induces apoptosis via mitochondrial pathway |

| 8i | HT-29 (Colon) | 12.5 | DNA intercalation and cytotoxicity |

Case Study: Apoptotic Mechanisms

In a study involving compound 7d, it was observed that this derivative significantly increased the Bax/Bcl-2 ratio in MCF-7 cells, indicating a pro-apoptotic effect. Specifically, 7d downregulated Bcl-2 levels by approximately 4.9-fold while upregulating Bax levels by 79.2-fold compared to the control group . This shift in protein expression suggests that the compound effectively promotes apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of (5-Bromonaphthalen-1-yl)hydrazine derivatives can be influenced by various structural modifications. The following points summarize key aspects of SAR observed in related studies:

- Substituents on the Naphthalene Ring : The presence and position of substituents on the naphthalene ring significantly impact the compound's potency against cancer cell lines.

- Hydrazine Linkage : The hydrazine group is essential for maintaining biological activity; modifications to this group often lead to reduced efficacy.

- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to target proteins involved in cancer cell proliferation and survival pathways.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : By modulating key apoptotic proteins such as Bcl-2 and Bax, these compounds can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Studies have shown that certain derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- DNA Binding : Some derivatives exhibit DNA intercalation properties, which can disrupt replication and transcription processes in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.